molecular formula C18H14N2O4S B302695 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid CAS No. 6201-12-3

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

Katalognummer B302695
CAS-Nummer: 6201-12-3
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: WIGXHEFVHQTFEP-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BKM120 and is a class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

Wissenschaftliche Forschungsanwendungen

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to inhibit class I PI3K isoforms, which are involved in various cellular processes such as cell growth, proliferation, and survival. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

The mechanism of action of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the inhibition of class I PI3K isoforms. This inhibition leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Suppression of this pathway induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. It has also been found to reduce inflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is that it has shown promising results in preclinical studies for the treatment of various types of cancer and neurodegenerative diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the study of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

Synthesemethoden

The synthesis method of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the reaction of 4-bromo-2-fluoroaniline with 2-hydroxybenzaldehyde to form 4-[(2-hydroxybenzylidene)amino]-2-fluorobenzoic acid. This intermediate compound is then reacted with 5-mercapto-1H-imidazole-4-carboxaldehyde to form 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid. Finally, this compound is obtained by reacting 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid with 4-(bromomethyl)phenol.

Eigenschaften

CAS-Nummer

6201-12-3

Molekularformel

C18H14N2O4S

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O4S/c21-16-15(19-18(25)20-16)9-11-4-6-14(7-5-11)24-10-12-2-1-3-13(8-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,25)/b15-9+

InChI-Schlüssel

WIGXHEFVHQTFEP-OQLLNIDSSA-N

Isomerische SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3

SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.